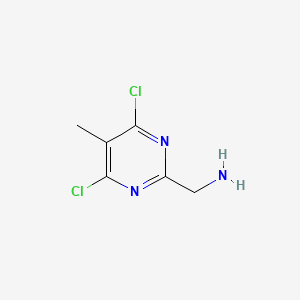
C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine typically involves the halogenation of a pyrimidine precursor followed by amination. A common synthetic route might include:
Halogenation: Starting with 6-methylpyrimidine, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions.
Amination: The halogenated intermediate is then reacted with methylamine under basic conditions to introduce the amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new amine derivative, while oxidation could produce a pyrimidine oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
6-Methylpyrimidine: The base structure for the synthesis of various derivatives.
Uniqueness
C-(5-Bromo-4-chloro-6-methyl-pyrimidin-2-yl)-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methylamine groups makes it a versatile intermediate for further functionalization.
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-6-methylpyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-3-5(7)6(8)11-4(2-9)10-3/h2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXJCEMPAXKVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)CN)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191067.png)
![6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8191071.png)
![3-Amino-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8191076.png)
![2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine](/img/structure/B8191082.png)
![2-Bromo-7-nitro-imidazo[1,2-a]pyridine](/img/structure/B8191090.png)
![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester](/img/structure/B8191092.png)

![2-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8191115.png)
![2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8191120.png)
![2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid](/img/structure/B8191126.png)




